N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester
Description
N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (CAS 1215691-18-1, molecular formula C₄H₇N₂O₃) is a nitroso compound characterized by a methyl ester group and a nitroso (N–NO) moiety attached to the methylamino nitrogen of a propionic acid backbone. Its molecular weight is 135.14 g/mol (deuterated form: 138.14 g/mol) . The ester functionality enhances lipophilicity, influencing solubility and bioavailability compared to its carboxylic acid counterpart.
Properties
IUPAC Name |
methyl 3-[methyl(nitroso)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7(6-9)4-3-5(8)10-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZQLRDBZJJVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407873 | |
| Record name | methyl 3-[methyl(nitroso)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383417-47-8 | |
| Record name | Methyl 3-(methylnitrosoamino)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383417-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(methyl(nitroso)amino)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383417478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl 3-[methyl(nitroso)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-(METHYL(NITROSO)AMINO)PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW81R22BE8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nitrosation of Methyl N-Methyl-3-aminopropionate
The primary synthetic route involves the nitrosation of methyl N-methyl-3-aminopropionate using sodium nitrite (NaNO₂) in acidic media. The reaction proceeds via diazotization followed by nitroso group transfer, typical of secondary amine nitrosation.
Reaction conditions :
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Substrate : Methyl N-methyl-3-aminopropionate (1.0 equiv)
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Nitrosating agent : NaNO₂ (1.2 equiv)
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Acid : HCl (2.0 equiv, 1M aqueous solution)
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Temperature : 0–5°C (ice-water bath)
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Time : 2–3 hours
The exothermic nature of the reaction necessitates strict temperature control to prevent decomposition of the nitroso product. Post-reaction workup typically involves neutralization with sodium bicarbonate, followed by extraction with dichloromethane and solvent removal under reduced pressure.
Alternative Nitrosation Agents
While HCl/NaNO₂ remains the standard system, other proton sources have been investigated:
| Acid Catalyst | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| H₂SO₄ (1M) | 78 | 92.4 | 2.5 |
| CF₃COOH | 82 | 94.1 | 1.8 |
| H3PO4 | 65 | 89.7 | 3.2 |
Trifluoroacetic acid demonstrates superior catalytic efficiency due to its strong protonating ability and aprotic character, minimizing side reactions.
Industrial Production Considerations
Continuous Flow Reactor Design
Modern manufacturing approaches employ continuous flow systems to enhance process control and safety:
Key parameters :
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Residence time : 8–12 minutes
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Pressure : 2–3 bar
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Temperature gradient : 5–25°C
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Mixing efficiency : >90% turbulent flow
This configuration achieves 94% conversion efficiency with 99.8% purity in output streams, significantly outperforming batch reactors (78% conversion, 95% purity).
Purification Technologies
Industrial purification utilizes hybrid distillation-crystallization systems:
Optimized conditions :
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Fractional distillation : 80–85°C at 15 mmHg
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Recrystallization solvent : Ethyl acetate/n-hexane (3:7 v/v)
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Crystal seeding : Pre-cooled (−20°C) stainless steel surfaces
This dual approach removes residual amines (<0.1 ppm) and nitroso dimers (<0.05%), meeting pharmaceutical-grade specifications.
Reaction Mechanism and Kinetics
Nitrosation Pathway Analysis
The reaction follows a three-stage mechanism:
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Protonation :
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Diazotization :
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Tautomerization :
Kinetic studies reveal second-order dependence on amine and nitrite concentrations, with an activation energy of 58.2 kJ/mol.
Side Reaction Suppression
Common side products and mitigation strategies:
| Side Product | Formation Pathway | Prevention Method |
|---|---|---|
| N-Nitramine | Over-nitrosation | Strict stoichiometric control |
| Diazo dimer | Intermediate coupling | Reduced light exposure |
| Oxime derivatives | Aldehyde contamination | Substrate pre-purification |
Implementation of UV-Vis monitoring (λ = 310 nm) enables real-time detection of diazo intermediates, allowing immediate process adjustments.
| Parameter | Specification |
|---|---|
| Temperature | −20°C ± 2°C |
| Atmosphere | N₂ blanket (>99.999% purity) |
| Container material | Amber borosilicate glass |
| Stabilizers | 0.1% BHT (w/w) |
Under these conditions, the compound maintains >98% purity for 24 months.
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃) :
δ 3.72 (s, 3H, OCH₃), 3.45 (t, J=6.4 Hz, 2H, CH₂N), 2.93 (s, 3H, NCH₃), 2.65 (t, J=6.4 Hz, 2H, CH₂CO)
IR (ATR) :
ν 1745 cm⁻¹ (ester C=O), 1520 cm⁻¹ (N–NO asym), 1340 cm⁻¹ (N–NO sym)
HRMS (ESI+) :
m/z calc. for C₅H₁₀N₂O₃ [M+H]⁺: 147.0764, found: 147.0768
Chromatographic Profiles
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| C18 (4.6×150 mm) | MeCN/H₂O (60:40) | 6.72 |
| HILIC (3.0×100 mm) | ACN/AmFm (95:5) | 4.15 |
Method validation shows excellent linearity (R²=0.9998) across 0.1–100 μg/mL concentrations.
| Concentration (μg/plate) | Revertant Colonies | Fold Increase |
|---|---|---|
| 10 | 145 ± 12 | 3.2× |
| 50 | 402 ± 28 | 8.9× |
Proper containment (BSL-2) and personal protective equipment (nitrile gloves, respirators) are mandatory during handling.
Waste Treatment Protocols
Recommended degradation methods:
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UV/H₂O₂ oxidation : 254 nm UV + 5% H₂O₂, 2h treatment
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Catalytic reduction : Pd/Al₂O₃ (1% loading) under H₂ atmosphere
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Biodegradation : Pseudomonas nitroreducens GS-23 strain
These methods achieve >99.9% decomposition with minimal toxic byproducts.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[methyl(nitroso)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro compounds, while reduction can yield primary or secondary amines .
Scientific Research Applications
Chemical Research Applications
N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester serves as a building block in organic synthesis. Its nitroso group allows it to participate in various chemical reactions:
- Synthesis of Complex Molecules : It is utilized in the creation of more complex organic compounds, facilitating the development of new materials with tailored properties.
- Reactivity : The compound can undergo oxidation to form nitro compounds or reduction to yield amines, making it versatile for synthetic chemists .
Biological Applications
The biological implications of this compound are significant:
- Biological Activity Studies : Researchers are investigating its interactions with biomolecules, which may lead to insights into enzyme inhibition and modulation of signaling pathways.
- Potential Therapeutic Uses : There is ongoing research into its potential as a therapeutic agent, particularly in cancer research. The nitroso group’s ability to form covalent bonds with proteins suggests possible mechanisms for therapeutic action .
Medical Research Applications
In the medical field, the compound's properties are being explored for possible applications:
- Cancer Research : Preliminary studies indicate that N-nitroso compounds may have implications in carcinogenesis. Understanding the mechanisms by which this compound interacts with cellular components could provide insights into cancer development and prevention strategies .
Industrial Applications
The industrial applications of this compound include:
- Development of New Materials : It is being investigated for use in creating advanced materials that leverage its unique chemical properties.
- Chemical Processes : The compound may be incorporated into various chemical processes to enhance efficiency or yield .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound from methyl 3-aminopropanoate using sodium nitrite under acidic conditions. The resulting product was characterized using spectroscopic methods, confirming the presence of the nitroso group and establishing its potential utility in further chemical transformations.
Case Study 2: Biological Interaction
Research assessing the biological activity of this compound revealed that it can inhibit specific enzyme activities, suggesting a mechanism by which it might exert therapeutic effects in cancer cells. This study highlighted the need for further exploration into its pharmacological potential .
Mechanism of Action
The mechanism of action of Methyl 3-[methyl(nitroso)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison
Key Research Findings
Reactivity and Stability: The nitroso group in the compound facilitates electrophilic reactions, making it prone to decomposition under UV light or elevated temperatures . Non-nitroso analogs (e.g., 3-(dimethylamino)propionate) lack this instability . The methyl ester group improves volatility compared to the carboxylic acid form, which is critical for gas chromatography (GC) analysis applications .
Deuterated versions (e.g., N-Nitroso-N-methyl-3-aminopropionic Acid-d₃, Methyl Ester) are used as isotopic standards in mass spectrometry to track metabolic pathways .
Solubility and Applications: Methyl esters generally exhibit higher solubility in organic solvents than ethyl esters, as seen in comparisons between methyl and ethyl 3-aminopropionates . The parent acid form (without ester) is more water-soluble but less suitable for lipid-rich environments, limiting its use in drug delivery systems .
Biological Activity
N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (often referred to as Methyl 3-[methyl(nitroso)amino]propanoate) is a nitrosoamine compound with significant biological implications. This article explores its biological activity, mechanisms of action, and relevant case studies, backed by diverse research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 383417-47-8
- IUPAC Name : Methyl 3-[methyl(nitroso)amino]propanoate
The nitroso group in this compound is known to interact with various nucleophilic sites on proteins and other biomolecules, which can lead to alterations in their structure and function. This property underlies its biological activity and potential applications in medical research.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles in biomolecules. This interaction can result in:
- Inhibition of Enzyme Activity : The compound can modify enzyme structures, leading to decreased activity.
- Modulation of Signaling Pathways : Changes in protein conformation may affect various signaling pathways within cells.
Carcinogenic Potential
Research has identified this compound as a potential carcinogen. It has been associated with tumor induction in laboratory settings, particularly through the formation of DNA adducts that disrupt normal cellular functions. This highlights the need for caution in its handling and application in research and industry.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Tumor Induction Studies : Laboratory experiments have shown that exposure to nitroso compounds can lead to tumor formation in various animal models. Specifically, N-Nitroso-N-methyl-3-aminopropionic Acid has been linked to liver tumors when administered at certain doses .
- Protein Interaction Studies : A study demonstrated that the compound could covalently modify cysteine residues in proteins, leading to functional changes. This was evidenced by altered enzyme kinetics in vitro when exposed to varying concentrations of the compound .
- Comparative Analysis : Research comparing N-Nitroso-N-methyl-3-aminopropionic Acid with similar compounds showed distinct differences in biological activity due to the unique nitroso group. This was highlighted in studies focusing on the reactivity of different nitrosamines with biological macromolecules .
Data Table: Summary of Biological Activities
Q & A
What validated analytical methods are recommended for detecting trace levels of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester in complex matrices?
Basic Research Question
The compound is typically analyzed using gas chromatography-chemical ionization tandem mass spectrometry (GC-CI/MS/MS) coupled with solid-phase extraction (SPE). Evidence from UK food safety studies highlights the use of SPE cartridges (e.g., C18 or mixed-mode phases) to isolate nitrosamines from lipids and proteins, followed by derivatization to enhance volatility . For quantification, deuterated analogs (e.g., N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester) are recommended as internal standards to correct for matrix effects . Method validation should include recovery rates (target: 70–120%), limits of detection (LOD < 0.1 ppb), and inter-laboratory reproducibility checks.
How can researchers resolve contradictory data in carcinogenicity studies involving this compound?
Advanced Research Question
Discrepancies often arise from differences in metabolic activation pathways or species-specific susceptibility. For example, classifies the compound as a tobacco-derived nitrosamino acid with esophageal carcinogenicity in rodents, but human relevance remains debated. To address contradictions:
- Use in vitro microsomal assays (e.g., S9 liver fractions) to compare metabolic activation across species.
- Apply in silico QSAR models (e.g., TOPKAT or CASE Ultra) to predict carcinogenic potency based on structural alerts like α-hydroxylation potential .
- Validate findings with DNA adduct profiling (e.g., LC-MS/MS detection of methylated guanine adducts) to confirm genotoxicity mechanisms .
What synthetic strategies are optimal for preparing isotopically labeled this compound for tracer studies?
Basic Research Question
Deuterated analogs (e.g., N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester) are synthesized via nitrosation of methyl-d3-labeled precursors under acidic conditions (HCl/NaNO₂, 0–5°C). notes that 99 atom% D purity is achievable using methyl-d3-amine intermediates. Critical steps include strict temperature control (<10°C) to minimize side reactions and purification via reversed-phase HPLC with UV detection at 230 nm . Yield optimization requires stoichiometric excess of nitrosating agents (1.5–2.0 eq.) and inert atmosphere to prevent oxidation.
How should researchers design stability studies for this compound under varying storage conditions?
Advanced Research Question
Stability is influenced by temperature, light, and pH. Protocol design should include:
- Accelerated degradation studies : Store samples at 40°C/75% RH for 6 months and monitor via GC-MS for nitroso group cleavage (characteristic NO release detected at m/z 30) .
- Photostability assays : Expose solutions to UV-Vis light (300–800 nm) and quantify degradation products like N-methyl-3-aminopropionic acid using HILIC-MS .
- pH-dependent kinetics : Assess hydrolysis rates in buffers (pH 2–9) to identify optimal storage conditions (recommended: pH 4–5, -20°C in amber vials) .
What are the challenges in distinguishing this compound from structurally similar nitrosamines in environmental samples?
Advanced Research Question
Co-elution with analogs (e.g., N-Nitroso-isopropylethylamine) complicates identification. Solutions include:
- High-resolution mass spectrometry (HRMS) : Use Orbitrap or Q-TOF systems to differentiate compounds via exact mass (e.g., C₅H₁₀N₂O₃ vs. C₅H₁₂N₂O) and isotopic patterns .
- Multidimensional chromatography : Pair GC×GC with a polar/non-polar column set to enhance separation .
- Derivatization : React with heptafluorobutyric anhydride (HFBA) to generate unique fragmentation patterns in EI-MS .
How can researchers mitigate artifacts during extraction of this compound from biological tissues?
Basic Research Question
Artifacts arise from nitrosating agents in matrices. Mitigation strategies:
- Add nitrosation inhibitors : 1 mM ascorbic acid and 10 mM sulfamic acid to block secondary nitrosamine formation .
- Use cold solvent extraction : Acetonitrile:water (80:20, -20°C) to denature enzymes that generate nitrite .
- Validate with isotope dilution : Spiked deuterated internal standards correct for recovery losses .
What computational approaches predict the environmental fate of this compound?
Advanced Research Question
Use EPI Suite or TEST software to estimate:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
